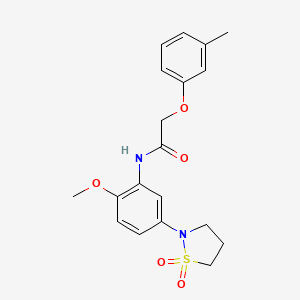
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide, also known as Compound 1, is a synthetic small molecule that has been studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Novel Oxazolidinone Antibacterial Agents
Oxazolidinones represent a unique class of antimicrobial agents that inhibit bacterial protein synthesis through a distinctive mechanism. The research on oxazolidinone analogs, such as U-100592 and U-100766, demonstrates their potent in vitro antibacterial activities against a variety of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, and strains of Mycobacterium tuberculosis. These compounds show no cross-resistance with other common antitubercular agents, highlighting their potential as novel antibacterial agents. Their activities are not affected by human serum, and they demonstrate a bacteriostatic effect against staphylococci and enterococci, with a bactericidal effect against streptococci. This research underscores the significance of oxazolidinones in addressing antibiotic resistance challenges (Zurenko et al., 1996).
Antibacterial and Antioxidant Activities of Thiazolidinone Derivatives
The synthesis and characterization of new thiazolidinone derivatives incorporating coumarin moieties have been explored for their antibacterial and antioxidant activities. These derivatives have demonstrated significant activity against various bacterial strains, including E. coli, S. aureus, and B. subtilis, comparing favorably with standard references. This suggests the potential of thiazolidinone derivatives in developing new antimicrobial and antioxidant agents (Hamdi et al., 2012).
Radiosynthesis for Imaging Applications
The radiosynthesis of novel compounds for imaging applications, such as [18F]PBR111, involves creating selective radioligands for the translocator protein (18 kDa) with PET. This process illustrates the application of complex organic molecules in diagnostic imaging, providing insights into their development and utilization in medical imaging technologies (Dollé et al., 2008).
Synthesis and Characterization for Medicinal Chemistry
The synthesis and characterization of various organic compounds, including N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, highlight their potential as selective β3-adrenergic receptor agonists. These compounds exhibit significant biological activities, demonstrating their potential in treating conditions such as obesity and type 2 diabetes, indicating the broad applicability of complex organic molecules in medicinal chemistry (Maruyama et al., 2012).
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-5-3-6-16(11-14)26-13-19(22)20-17-12-15(7-8-18(17)25-2)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWRJRSNGGOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2998283.png)
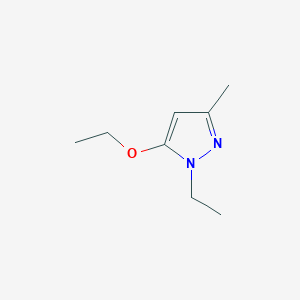
![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)
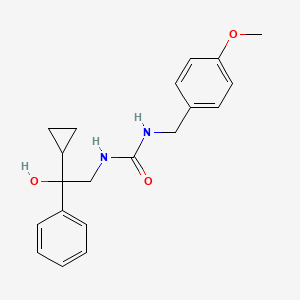
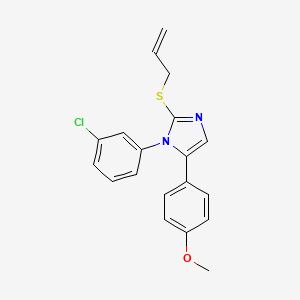
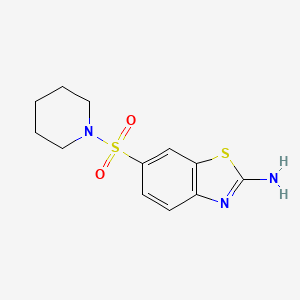
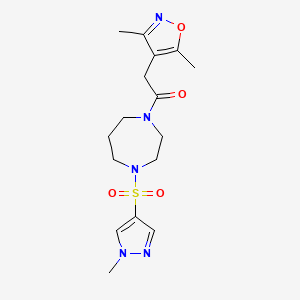
![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)
![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)
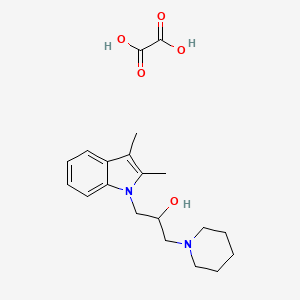
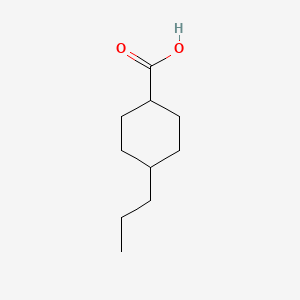
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)
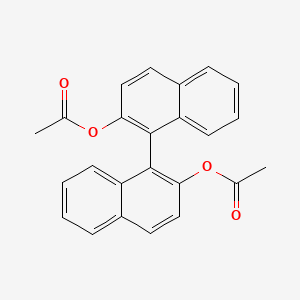
![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)